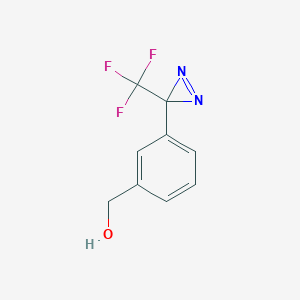
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, also known as TFMD, is a chemical compound that has been widely used in scientific research. It is a diazirine-based photoaffinity probe that can be used to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions.
Scientific Research Applications
Surface Modification of Graphitic and Carbon Nanotubes : A study by Lawrence et al. (2011) demonstrated the use of 3-aryl-3-(trifluoromethyl)diazirines, including the specified compound, for the covalent surface modification of graphitic carbon and carbon nanotubes. This process facilitates the attachment of various chemical species to these surfaces, enhancing their functional properties (Lawrence et al., 2011).
Photoinduced Interfacial Modification on Gold Nanoparticles : Ismaili et al. (2010) explored the use of a similar diazirine-modified compound for photoinduced carbene insertion reactions on gold nanoparticle surfaces. This method efficiently modifies the interface, indicating its potential for creating diverse nanostructures (Ismaili et al., 2010).
Photo-affinity Labeling for Bioactive Compound Target Identification : Kumar and Young (2009) designed a photo-affinity probe containing a diazirin-3-yl functional group, aiming to facilitate the identification of molecular targets of bioactive compounds. This method allows for photochemically-induced coupling and subsequent purification of labeled targets (Kumar & Young, 2009).
Chemical Biology Applications in Diazirine Photolysis : Raimer and Lindel (2013) demonstrated the use of diazirines in Friedel-Crafts alkylations, suggesting a strategy for developing "cleaner" diazirines for applications in chemical biology (Raimer & Lindel, 2013).
Stabilization of Diazirine Rings for Ambient Light Stability : Kumar et al. (2016) developed ambient light stable 3-trifluoromethyl-3-aryldiazirine photolabels by replacing the phenyl ring with electron-withdrawing heterocyclic rings. This stabilization enhances their utility in photoaffinity labeling by increasing solubility and efficiency (Kumar et al., 2016).
properties
IUPAC Name |
[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZXCJOBNXZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

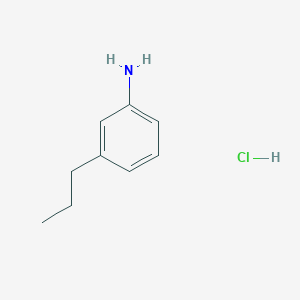
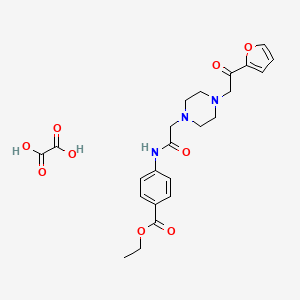
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)
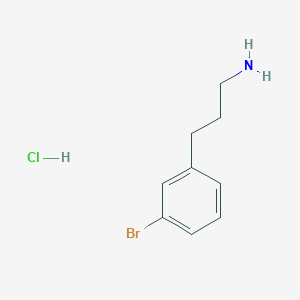

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)
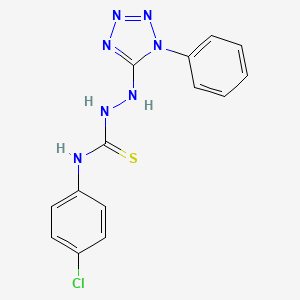
![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)
![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
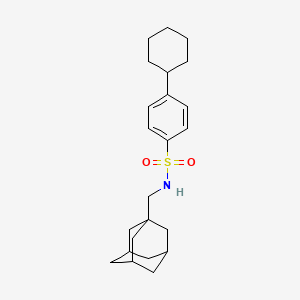
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)